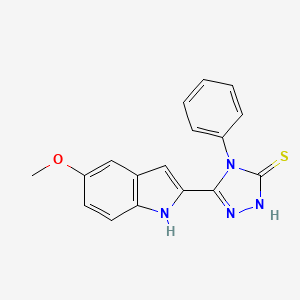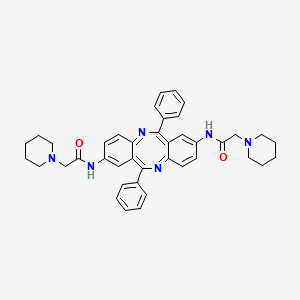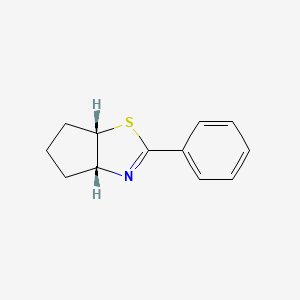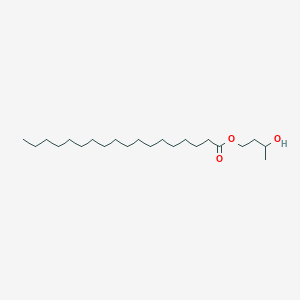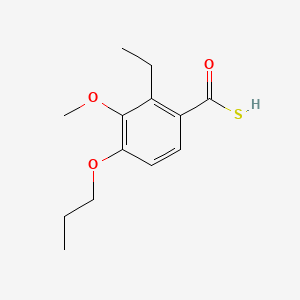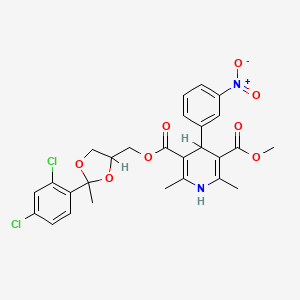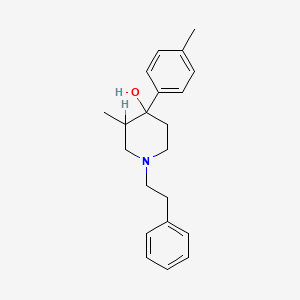
1-(6-((((3-(((Cyclohexylamino)carbonyl)amino)-5-methylphenyl)amino)carbonyl)amino)hexyl)-3-(3-methyl-5-(((octadecylamino)carbonyl)amino)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-((((3-(((Cyclohexylamino)carbonyl)amino)-5-methylphenyl)amino)carbonyl)amino)hexyl)-3-(3-methyl-5-(((octadecylamino)carbonyl)amino)phenyl)urea is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amide and urea linkages, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-((((3-(((Cyclohexylamino)carbonyl)amino)-5-methylphenyl)amino)carbonyl)amino)hexyl)-3-(3-methyl-5-(((octadecylamino)carbonyl)amino)phenyl)urea typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then coupled through amide bond formation. Common reagents used in these reactions include carbodiimides for amide coupling and protecting groups to ensure selective reactions at specific sites.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions. Additionally, purification techniques such as chromatography and recrystallization would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(6-((((3-(((Cyclohexylamino)carbonyl)amino)-5-methylphenyl)amino)carbonyl)amino)hexyl)-3-(3-methyl-5-(((octadecylamino)carbonyl)amino)phenyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxyl or carbonyl derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific proteins or pathways.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(6-((((3-(((Cyclohexylamino)carbonyl)amino)-5-methylphenyl)amino)carbonyl)amino)hexyl)-3-(3-methyl-5-(((octadecylamino)carbonyl)amino)phenyl)urea involves its interaction with molecular targets in biological systems. This compound may bind to specific proteins or enzymes, altering their activity and leading to downstream effects. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-
- 1-Cyclohexene-1-propanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-
Uniqueness
1-(6-((((3-(((Cyclohexylamino)carbonyl)amino)-5-methylphenyl)amino)carbonyl)amino)hexyl)-3-(3-methyl-5-(((octadecylamino)carbonyl)amino)phenyl)urea stands out due to its complex structure, which includes multiple amide and urea linkages. This complexity can confer unique properties, such as specific binding affinities or reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
97337-90-1 |
|---|---|
Molecular Formula |
C48H80N8O4 |
Molecular Weight |
833.2 g/mol |
IUPAC Name |
1-cyclohexyl-3-[3-methyl-5-[6-[[3-methyl-5-(octadecylcarbamoylamino)phenyl]carbamoylamino]hexylcarbamoylamino]phenyl]urea |
InChI |
InChI=1S/C48H80N8O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-29-49-45(57)53-41-32-38(2)33-42(36-41)54-46(58)50-30-25-19-20-26-31-51-47(59)55-43-34-39(3)35-44(37-43)56-48(60)52-40-27-22-21-23-28-40/h32-37,40H,4-31H2,1-3H3,(H2,49,53,57)(H2,50,54,58)(H2,51,55,59)(H2,52,56,60) |
InChI Key |
JUOLVQCDOPNYAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)NC1=CC(=CC(=C1)C)NC(=O)NCCCCCCNC(=O)NC2=CC(=CC(=C2)C)NC(=O)NC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


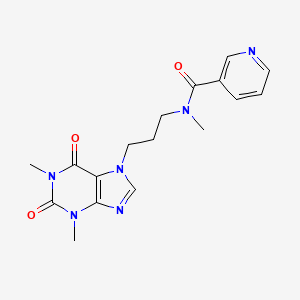

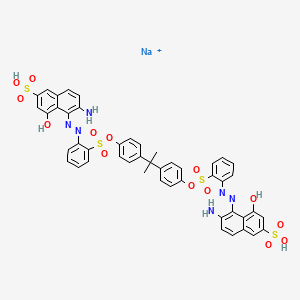
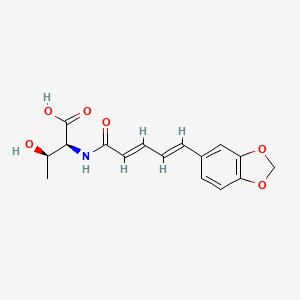
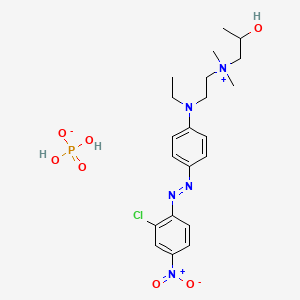
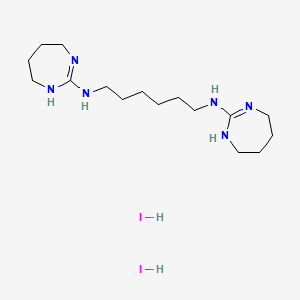
![disodium;(3S,5S,10S,13S,14S,17S)-10,13-dimethyl-3-(2-oxidosulfonothioyloxyacetyl)oxy-17-[(2-sulfonatosulfanylacetyl)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12728166.png)
